molecular formula C6H6BrNO B087399 3-Bromo-2-methoxypyridine CAS No. 13472-59-8

3-Bromo-2-methoxypyridine

Cat. No.: B087399
CAS No.: 13472-59-8
M. Wt: 188.02 g/mol
InChI Key: PORGLLGXCAQORO-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypyridine (CAS: 13472-59-8, molecular formula: C₆H₆BrNO) is a halogenated pyridine derivative widely used as a pharmaceutical intermediate. Its structure features a bromine atom at the 3-position and a methoxy group at the 2-position, enabling diverse reactivity in cross-coupling (e.g., Suzuki, Heck) and nucleophilic substitution reactions . It is critical in synthesizing inhibitors for SARS-CoV-2 Mpro, where it serves as a precursor for uracil-core compounds via debenzylation and cross-coupling .

Preparation Methods

Two-Step Bromination-Methoxylation Approach

Bromination of 3-Hydroxypyridine

The first method, as detailed in CN105017136A , involves a sequential bromination and methoxylation process. The initial step entails the bromination of 3-hydroxypyridine under controlled alkaline conditions:

  • Cooling and Bromine Addition : A 40% aqueous sodium hydroxide solution is chilled to −10–0°C using an ice-salt bath. Liquid bromine (0.1 mol) is added dropwise to this cooled solution.

  • Reaction with 3-Hydroxypyridine : 3-Hydroxypyridine (0.1 mol) is dissolved in a separate sodium hydroxide solution (40%) and gradually introduced into the bromine mixture. The system temperature is maintained at 10–15°C during addition to prevent side reactions.

  • Post-Reaction Processing : After stirring for 2.5–3 hours at room temperature, the pH is adjusted to 7 using sulfuric acid. The crude product, 2-bromo-3-hydroxypyridine , is recrystallized from 75% ethanol, yielding 70–75% .

Key Parameters:

  • Temperature Control : Strict maintenance of low temperatures (−10–15°C) minimizes polybromination byproducts.

  • Alkaline Medium : Sodium hydroxide facilitates deprotonation of the hydroxyl group, enhancing electrophilic aromatic substitution at the ortho position.

Methoxylation via Nucleophilic Substitution

The second step converts 2-bromo-3-hydroxypyridine to the target compound through methylation:

  • Sodium Methoxide Preparation : Metallic sodium (0.7 g) is dissolved in methanol (20–30 mL) under reflux.

  • DMF-Mediated Reaction : The brominated intermediate (5 g) is dissolved in dimethylformamide (DMF, 50 mL) and added to the methoxide solution.

  • Methyl Iodide Quenching : After 10–15 minutes of stirring, methyl iodide (1.9 g) is introduced, and the mixture is stirred overnight at room temperature.

  • Purification : Post-reaction, methanol is removed via vacuum distillation, and the residue is extracted with diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, and distilled to yield 2-bromo-3-methoxypyridine (75–80%) .

Advantages:

  • Mild Conditions : Avoids extreme temperatures or pressures.

  • High Yield : Optimized stoichiometry and solvent selection (DMF) enhance reaction efficiency.

Direct Bromination of 2-Nitro-3-Methoxypyridine

An alternative route, disclosed in CN103483247B , employs a nitro-substituted precursor to streamline synthesis:

Reaction Setup and Bromination

  • Precursor Dissolution : 2-Nitro-3-methoxypyridine is dissolved in an organic acid solvent (e.g., acetic acid).

  • Brominating Agent Introduction : Hydrogen bromide (HBr) is added in a 2–3:1 molar ratio relative to the precursor.

  • Thermal Activation : The mixture is heated to 100–140°C (optimized at 120–130°C) for 4–7 hours, facilitating electrophilic bromination at the para position relative to the methoxy group.

Workup and Isolation

  • Solvent Removal : Post-reaction, the solvent is evaporated under reduced pressure, yielding a yellow solid (brominated intermediate).

  • Alkaline Hydrolysis : The solid is dissolved in water, and the pH is adjusted to 7–8 using sodium hydroxide. Precipitation of 2-bromo-3-methoxypyridine occurs, with subsequent filtration and drying yielding the final product .

Critical Insights:

  • Solvent Choice : Organic acids stabilize intermediates and mitigate side reactions.

  • Regioselectivity : The nitro group directs bromination to the desired position, though competing pathways may require careful temperature modulation.

Comparative Analysis of Methodologies

Parameter Two-Step Approach Direct Bromination
Starting Material 3-Hydroxypyridine2-Nitro-3-methoxypyridine
Reaction Steps 21
Yield 70–80%Not specified
Key Reagents Bromine, Methyl iodideHBr
Temperature Range −10°C to reflux100–140°C
Purification Complexity Moderate (recrystallization)High (distillation, filtration)

Efficiency and Practicality

  • The two-step method offers higher documented yields and operational simplicity, making it preferable for laboratory-scale synthesis.

  • The direct bromination route reduces step count but requires specialized precursors and higher temperatures, potentially limiting scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.

    Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxypyridine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, organoboron reagent, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Aryl or vinyl-substituted pyridines.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: 3-Bromo-2-hydroxypyridine.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-2-methoxypyridine is extensively utilized in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. It has been studied for its potential in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Key Applications:

  • Enzyme Inhibition : Research has shown that derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders and inflammatory diseases .
  • Receptor Modulation : The compound may act as an antagonist for neurotransmitter receptors such as dopamine and serotonin, which are crucial for neurological function .

Agricultural Chemicals

The compound plays a pivotal role in the formulation of agrochemicals, especially herbicides and insecticides. It serves as a precursor for the synthesis of key agricultural products that help control pests and improve crop yields.

Key Applications:

  • Herbicides : Used in the production of widely used herbicides such as MCPA and 2,4-D .
  • Insecticides : Contributes to the development of effective insect control agents.

Material Science

In material science, this compound is used in the production of polymers and advanced materials due to its chemical properties that enhance durability and resistance.

Key Applications:

  • Polymerization Initiator : Acts as an initiator for the synthesis of various polymers including polyurethanes and polyesters, which find applications in coatings, adhesives, and fibers .

Organic Synthesis

The compound is a valuable reagent in organic chemistry, facilitating the synthesis of complex molecules through various chemical transformations.

Key Applications:

  • Building Block : Serves as a foundational structure for synthesizing more complex organic compounds .
  • Chemical Transformations : Its bromine atom allows for substitution reactions that can introduce new functional groups into molecules, enhancing their biological activity .

Comparative Analysis with Related Compounds

Compound NameKey DifferencesBiological Activity
3-Bromo-6-methyl-2-methoxypyridineContains a methyl group instead of bromineModerate receptor antagonism
5-Bromo-2-methoxy-6-methylaminopyridineExhibits enhanced receptor binding due to amino substitutionStrong antiemetic properties
3-Chloro-2-(chloromethyl)-6-methoxypyridineLacks bromine; different synthetic applicationsLower enzyme inhibition

Dopamine Receptor Antagonism

A study investigated related compounds showing potent antagonistic activity at dopamine D2 and D3 receptors, suggesting structural modifications similar to those found in this compound could yield compounds with enhanced therapeutic properties .

Enzyme Interaction Studies

Systematic studies on enzyme interactions revealed that compounds structurally related to this compound could effectively inhibit specific enzymes linked to inflammatory pathways, highlighting their potential in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxypyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby modulating the biochemical pathway involved . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-2-methoxypyridine with structurally related brominated pyridine/pyrimidine derivatives:

Compound Name Molecular Formula Substituents Key Applications/Reactivity References
This compound C₆H₆BrNO Br (C3), OCH₃ (C2) Suzuki cross-coupling, nucleophilic substitution, SARS-CoV-2 Mpro inhibitor synthesis
3-Bromo-5-Fluoro-2-methoxypyridine C₆H₅BrFNO Br (C3), F (C5), OCH₃ (C2) Enhanced reactivity in SNAr due to electron-withdrawing fluorine; antiviral intermediates
5-Bromo-2-methoxypyridine C₆H₆BrNO Br (C5), OCH₃ (C2) Altered regioselectivity in cross-coupling; lower steric hindrance for S1′ pocket binding
2-Bromo-3-methylpyridine C₆H₆BrN Br (C2), CH₃ (C3) Methyl group increases lipophilicity; limited use in metalation due to steric hindrance
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO Br (C5), OCH₃ (C2), CH₃ (C3) Dual substituents enhance steric effects; used in regioselective glyoxylate synthesis
5-Bromo-2-methoxypyrimidine C₅H₅BrN₂O Br (C5), OCH₃ (C2), pyrimidine Pyrimidine core enables nucleoside analog synthesis; higher polarity than pyridine analogs

Biological Activity

3-Bromo-2-methoxypyridine (CAS Number: 13472-59-8) is a chemical compound characterized by a pyridine ring substituted with bromine and methoxy groups. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6_6H6_6BrNO
  • Molecular Weight : 188.02 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 190.4 ± 20.0 °C at 760 mmHg
  • Flash Point : 68.9 ± 21.8 °C

Biological Activity Overview

This compound exhibits a range of biological activities primarily due to its ability to interact with various enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the methoxy group contributes to its solubility and reactivity.

Key Biological Activities:

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
  • Receptor Modulation : Studies have shown that this compound may act as an antagonist for certain neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for neurological function.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

  • Dopamine Receptor Antagonism :
    A study investigated the effects of a related compound, AS-8112, which showed potent antagonistic activity at dopamine D2 and D3 receptors. The findings suggest that structural modifications similar to those found in this compound could yield compounds with enhanced antiemetic properties .
  • Enzyme Interaction Studies :
    A systematic study on enzyme interactions revealed that compounds structurally related to this compound could effectively inhibit specific enzymes linked to inflammatory pathways, highlighting their potential in developing anti-inflammatory drugs .

Comparative Analysis with Related Compounds

Compound NameKey DifferencesBiological Activity
3-Bromo-6-methyl-2-methoxypyridine Contains a methyl group instead of bromine; altered reactivity profileModerate receptor antagonism
5-Bromo-2-methoxy-6-methylaminopyridine Exhibits enhanced receptor binding due to amino substitutionStrong antiemetic properties
3-Chloro-2-(chloromethyl)-6-methoxypyridine Lacks bromine; different synthetic applicationsLower enzyme inhibition

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

  • Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or ketones, potentially increasing the compound's reactivity towards biological targets .
  • Amination Reactions : The bromine atom is reactive enough to undergo substitution reactions, allowing for the introduction of amino groups, which can enhance biological activity .
  • Halogenation Reactions : The pyridine ring can be further halogenated under appropriate conditions, leading to derivatives with varied biological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-methoxypyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-methoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or CCl₄) and temperature (50–80°C) critically affect regioselectivity and yield. For example, bromination at the 3-position is favored due to the directing effect of the methoxy group. Side products like 5-bromo isomers may form if stoichiometry is not optimized .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. For instance, the methoxy group exhibits a singlet near δ 3.9 ppm in ¹H NMR, while the bromine atom causes distinct splitting patterns in aromatic protons .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The compound is classified as an eye and skin irritant (Hazard Statements H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert absorbents like vermiculite .

Q. Which functional groups in this compound are reactive in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 3-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. The methoxy group can undergo demethylation under acidic conditions (e.g., BBr₃ in CH₂Cl₂) to form hydroxyl derivatives, enabling further functionalization .

Advanced Research Questions

Q. How can computational retrosynthetic tools predict viable pathways for synthesizing this compound?

  • Methodological Answer : Transformer-based models (e.g., IBM RXN) analyze patent and literature data to propose routes such as direct bromination or pyridine ring construction. Hypergraph exploration strategies evaluate precursor availability and step efficiency, prioritizing routes with minimal protecting-group chemistry .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from isotopic bromine patterns or rotamers. Use deuterated solvents for stable NMR baselines and tandem MS (MS/MS) to differentiate isomers. For example, computational DFT simulations (e.g., Gaussian) can predict ¹³C chemical shifts to validate assignments .

Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing pharmaceuticals like kinase inhibitors. A reported route involves Suzuki coupling with boronic acids to install aryl groups, followed by cyclization (e.g., Pd-catalyzed C–N coupling) to form fused pyridine scaffolds. Reaction optimization (e.g., ligand choice, temperature) is critical for regiocontrol .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

  • Methodological Answer : Scale-up risks include exothermic bromination and byproduct formation. Use flow chemistry to control heat dissipation and inline IR monitoring to track reaction progress. Catalytic systems (e.g., Lewis acids like FeCl₃) improve regioselectivity at higher volumes .

Properties

IUPAC Name

3-bromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORGLLGXCAQORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501578
Record name 3-Bromo-2-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-59-8
Record name 3-Bromo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

Under an argon atmosphere, a mixture of 3-bromo-2-hydroxypyridine (3.49 g, 20 mmol), silver carbonate (3.67 g, 13.31 mmol), and iodomethane (1.5 mL, 24.1 mmol) in benzene (30 mL) was stirred in the dark at 40° C. to 50° C. for 24 hours, cooled in an ice bath, and filtered. The filtrate was washed once with 2% aqueous sodium bicarbonate and twice with water, dried (MgSO4), the benzene was evaporated at atmospheric pressure, and the residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 2:1) to 10 obtain the title compound (2.35 g, 12.5 mmol, 62%).
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to a solution of 3-bromo-2-chloropyridine (4.76 g) in DMF (30 mL) was added 28% sodium methoxide methanol solution (5.73 g) at room temperature, and the mixture was stirred at 80° C. for 30 min. Water was added at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (4.43 g) as a pale-yellow oil. This compound was used for the next step without further purification.
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-2-methoxypyridine
3-Bromo-2-methoxypyridine
3-Bromo-2-methoxypyridine
3-Bromo-2-methoxypyridine
3-Bromo-2-methoxypyridine
3-Bromo-2-methoxypyridine

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